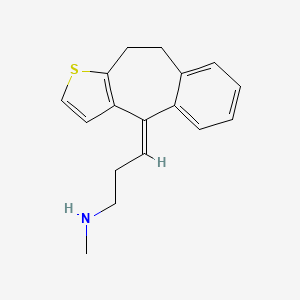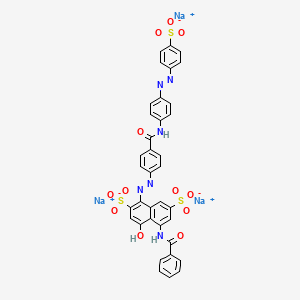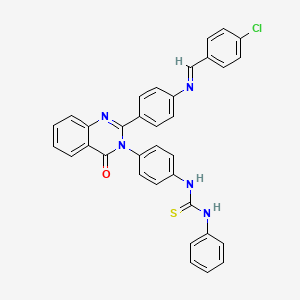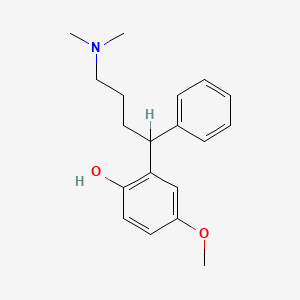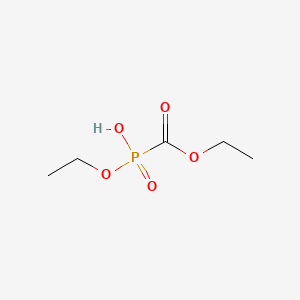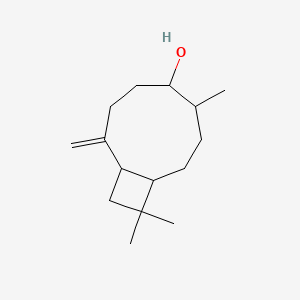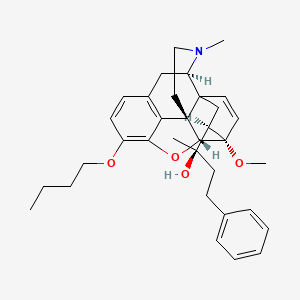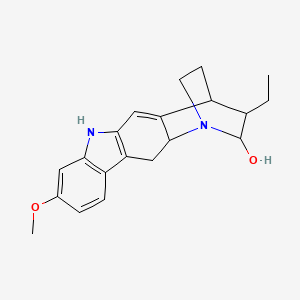
Elliptinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its potent biological activities, particularly its anticancer properties. Elliptinine is a naturally occurring compound found in several plant species within the Apocynaceae family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of elliptinine involves several steps, starting from simple aromatic compounds. One of the earliest synthetic routes was developed by Robert Burns Woodward in 1959 . The process typically involves the formation of the pyrido[4,3-b]carbazole core through cyclization reactions. Key reagents used in the synthesis include nitrobenzene, aniline, and various catalysts to facilitate the cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complex synthesis and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound and its derivatives on a larger scale for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Elliptinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrothis compound, and various substituted this compound compounds .
Aplicaciones Científicas De Investigación
Elliptinine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
Elliptinine exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. Additionally, this compound forms covalent DNA adducts following enzymatic activation by cytochromes P450 and peroxidases, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Elliptinine is unique among similar compounds due to its potent anticancer activity and its ability to intercalate into DNA. Similar compounds include:
9-Hydroxythis compound: A derivative with enhanced cytotoxic activity due to the presence of a hydroxy group at the C-9 position.
9-Methoxythis compound: Another derivative with a methoxy group at the C-9 position, also showing significant anticancer properties.
Ellipticine: A closely related compound with similar biological activities but differing in its molecular structure.
This compound’s unique combination of DNA intercalation and topoisomerase inhibition sets it apart from other compounds in its class, making it a valuable compound for scientific research and drug development .
Propiedades
Número CAS |
523-16-0 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
16-ethyl-8-methoxy-1,11-diazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-4(12),5(10),6,8,13-pentaen-17-ol |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-6-7-22(20(12)23)19-10-15-14-5-4-11(24-2)8-17(14)21-18(15)9-16(13)19/h4-5,8-9,12-13,19-21,23H,3,6-7,10H2,1-2H3 |
Clave InChI |
SDZHGJNQYFLLKK-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CCN(C1O)C3C2=CC4=C(C3)C5=C(N4)C=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



